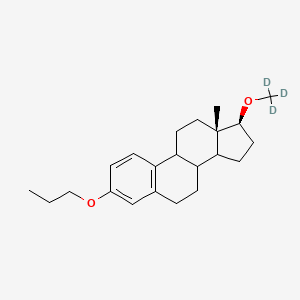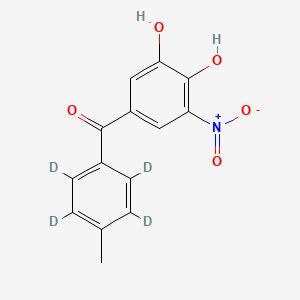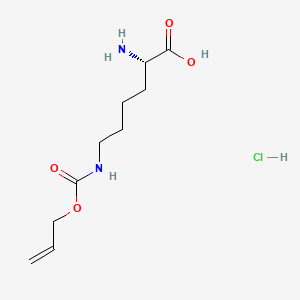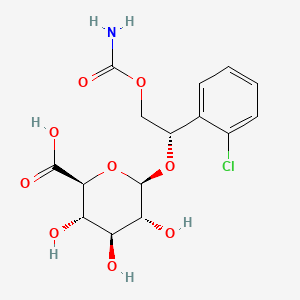
Nitrilotris(methylene)triphosphonic Acid-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotris(methylene)triphosphonic Acid-13C3 is a chemical compound with the molecular formula C3H12NO9P3. It is a derivative of nitrilotris(methylene)triphosphonic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is known for its chelating properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrilotris(methylene)triphosphonic acid can be synthesized through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid . The reaction typically proceeds under acidic conditions and involves the formation of a phosphonomethylated intermediate, which is then further reacted to form the final product.
Industrial Production Methods
In industrial settings, the production of nitrilotris(methylene)triphosphonic acid often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrilotris(methylene)triphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphonic acids.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphonic acids.
Substitution: It can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
Nitrilotris(methylene)triphosphonic acid has a wide range of applications in scientific research:
Biology: It is employed in studies involving the inhibition of enzyme activity and as a probe for studying metal ion interactions in biological systems.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent for treating metal ion-related disorders.
Wirkmechanismus
The mechanism of action of nitrilotris(methylene)triphosphonic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion precipitates. This chelating property is crucial in its applications as an antiscalant and corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminotris(methylenephosphonic acid): Similar in structure but with different chelating properties.
Ethylenediaminetetra(methylenephosphonic acid): Known for its strong chelating ability and used in similar applications.
Diethylenetriaminepenta(methylenephosphonic acid): Another phosphonic acid derivative with enhanced chelating properties.
Uniqueness
Nitrilotris(methylene)triphosphonic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its specific chelating properties and ability to form stable complexes with metal ions also distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1286480-03-2 |
|---|---|
Molekularformel |
C3H12NO9P3 |
Molekulargewicht |
302.025 |
IUPAC-Name |
[bis(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)/i1+1,2+1,3+1 |
InChI-Schlüssel |
YDONNITUKPKTIG-VMIGTVKRSA-N |
SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O |
Synonyme |
P,P’,P’’-[nitrilotris(methylene)]trisphosphonic Acid-13C3; 1,1,1-Nitrilotris(methyl-_x000B_phosphonic Acid)-13C3; ATMP-13C3; Aminotri(methylenephosphonic Acid)-13C3; Briquest 301-13C3; NTPH; Nitrilo-N,N,N-trimethylenephosphonic Acid-13C3; Tris(phosphonomet |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)


![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)


![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)



